molecular formula C5H8O2 B13922798 3-penten-2-one, 4-hydroxy-, (3Z)- CAS No. 26567-75-9

3-penten-2-one, 4-hydroxy-, (3Z)-

Cat. No.: B13922798
CAS No.: 26567-75-9
M. Wt: 100.12 g/mol
InChI Key: POILWHVDKZOXJZ-UHFFFAOYSA-N
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Description

3-penten-2-one, 4-hydroxy-, (3Z)-: is an organic compound with the molecular formula C5H8O2 and a molecular weight of 100.1158 g/mol . It is an enone, specifically a 3-penten-2-one carrying an additional hydroxy substituent at position 4 . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-penten-2-one, 4-hydroxy-, (3Z)- can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and acetone, followed by dehydration to form the enone structure . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-penten-2-one, 4-hydroxy-, (3Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to saturated alcohols or alkanes.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-penten-2-one, 4-hydroxy-, (3Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-penten-2-one, 4-hydroxy-, (3Z)- involves its interaction with molecular targets through its enone and hydroxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, such as amino acids in proteins, affecting their function. The compound’s reactivity with biological molecules makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the enone and hydroxy functional groups in 3-penten-2-one, 4-hydroxy-, (3Z)- makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in scientific research.

Properties

IUPAC Name

4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POILWHVDKZOXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274615
Record name 3-penten-2-one, 4-hydroxy-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26567-75-9
Record name 3-penten-2-one, 4-hydroxy-, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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